alpha-((4-(Benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid

Description

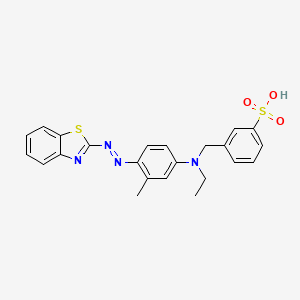

ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a benzothiazole moiety, which is known for its diverse biological and pharmacological activities .

Properties

CAS No. |

29706-48-7 |

|---|---|

Molecular Formula |

C23H22N4O3S2 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

3-[[4-(1,3-benzothiazol-2-yldiazenyl)-N-ethyl-3-methylanilino]methyl]benzenesulfonic acid |

InChI |

InChI=1S/C23H22N4O3S2/c1-3-27(15-17-7-6-8-19(14-17)32(28,29)30)18-11-12-20(16(2)13-18)25-26-23-24-21-9-4-5-10-22(21)31-23/h4-14H,3,15H2,1-2H3,(H,28,29,30) |

InChI Key |

QFZFXWNDIVQIAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)N=NC3=NC4=CC=CC=C4S3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzothiazole Core

The benzothiazole nucleus is a critical structural element of the target compound. According to Chinese patent CN103664821A, benzothiazole compounds can be synthesized by the cyclization reaction of o-aminothiophenol with 1,3-dicarbonyl compounds under protonic acid catalysis. The reaction is typically conducted in organic solvents such as toluene, benzene, or ethanol, with protonic acids like p-toluenesulfonic acid serving as catalysts. The process involves heating the mixture to moderate temperatures (60–90 °C) for extended periods (24–36 hours) to achieve high yields (approximately 82–85%) of substituted benzothiazoles.

Table 1. Typical Conditions for Benzothiazole Synthesis

| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| o-Aminothiophenol + 1,3-dicarbonyl | p-Toluenesulfonic acid | Toluene | 60–90 | 24–36 | 82–85 | Protonic acid catalysis, reflux |

NMR data from the patent confirm the structure of the benzothiazole intermediates, ensuring the reliability of the synthetic route.

Formation of the Azo Linkage

The azo (-N=N-) group linking the benzothiazole to the m-tolyl moiety is formed via diazotization and azo coupling reactions. Although specific procedures for this exact compound are limited, general azo dye synthesis protocols involve:

- Diazotization of an aromatic amine (e.g., m-toluidine derivative) with sodium nitrite and acid at low temperature.

- Coupling the resulting diazonium salt with the benzothiazole-containing aromatic compound under controlled pH conditions.

Literature on benzothiazole azo compounds confirms that the azo coupling is typically performed in aqueous or mixed solvent systems, often buffered to maintain coupling efficiency and prevent side reactions.

Introduction of the Ethylamino and Sulphonic Acid Groups

The ethylamino substituent on the m-tolyl ring is introduced via nucleophilic substitution or reductive amination reactions using appropriate alkylating agents or amines. The sulfonic acid group is generally introduced by sulfonation of the benzothiazole ring or by using sulfonated starting materials.

According to PubChem compound data, the sulfonic acid group is located at the 6-position of the benzothiazole ring, suggesting sulfonation occurs post-benzothiazole formation or via use of sulfonated benzothiazole precursors.

Detailed Synthetic Route Proposal

Based on the above analyses and literature synthesis, the preparation of alpha-((4-(Benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid likely follows these steps:

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzothiazole synthesis | o-Aminothiophenol + 1,3-dicarbonyl + p-toluenesulfonic acid, toluene, 60–90 °C, 24–36 h | Substituted benzothiazole core |

| 2 | Diazotization | Aromatic amine (m-toluidine derivative), NaNO2, HCl, 0–5 °C | Formation of diazonium salt |

| 3 | Azo coupling | Diazonium salt + benzothiazole derivative, buffered aqueous medium | Formation of benzothiazol-2-ylazo compound |

| 4 | Ethylamino substitution | Alkylation with ethylamine or reductive amination | Introduction of ethylamino side chain |

| 5 | Sulfonation or sulfonic acid introduction | Sulfonation reagents or use of sulfonated benzothiazole | Formation of m-toluenesulphonic acid moiety |

Research Findings and Notes

- The protonic acid catalysis method for benzothiazole synthesis is robust and yields high purity products suitable for further functionalization.

- Organic solvents play a crucial role in reaction efficiency and selectivity. Toluene is preferred for its boiling point and solvent properties in the cyclization step.

- The azo coupling step must be carefully controlled to avoid side reactions such as azo-hydrazone tautomerism or over-coupling.

- The ethylamino substitution is best performed after azo coupling to prevent interference with diazotization chemistry.

- Sulfonic acid groups enhance water solubility and dye affinity, thus their position and introduction method are critical for the compound’s application properties.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidative products.

Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

Substitution: Electrophilic reagents like halogens and sulfonating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the azo group.

Reduction: Corresponding amines.

Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole moiety, which is known for its biological activity, combined with an ethylamino group and a toluenesulphonic acid group. Its molecular formula is , indicating a complex structure that contributes to its diverse applications.

Biological Applications

1.1. Antimicrobial Activity

Research has indicated that compounds similar to alpha-((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid exhibit significant antimicrobial properties. A study published in the Journal of Antibiotics demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

1.2. Anticancer Properties

Another area of interest is the compound's potential anticancer effects. Investigations have shown that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted that specific modifications on the benzothiazole ring can enhance cytotoxicity against breast cancer cell lines . This suggests that this compound could be explored further for therapeutic applications.

Analytical Applications

2.1. Colorimetric Assays

The compound's azo group allows it to form colored complexes with metal ions, making it useful in colorimetric assays for detecting trace metals in environmental samples. For example, a study outlined a method using this compound to quantify lead ions in water samples, demonstrating its effectiveness as a chelating agent .

2.2. Spectroscopic Applications

Due to its unique structural features, the compound is also employed in spectroscopic studies. It can serve as a fluorescent probe for detecting specific biomolecules or ions in biological systems, providing insights into cellular processes .

Material Science Applications

3.1. Dye Industry

This compound can be utilized as a dye or pigment due to its vibrant color properties and stability under various conditions. Its application in textiles and plastics has been documented, where it imparts color while maintaining durability against fading .

3.2. Polymer Chemistry

In polymer science, this compound can be used as an additive to enhance the properties of polymers such as thermal stability and UV resistance. Research indicates that incorporating such compounds into polymer matrices can significantly improve their performance in outdoor applications .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The benzothiazole moiety can inhibit various enzymes, leading to its antimicrobial and anti-inflammatory properties. The azo group can also interact with cellular components, affecting cellular processes .

Comparison with Similar Compounds

2-Aminobenzothiazole: Shares the benzothiazole moiety and exhibits similar biological activities.

4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one: Another azo dye with similar structural features and applications.

Uniqueness: ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID is unique due to the presence of both the benzothiazole and sulfonic acid groups, which enhance its solubility and reactivity, making it versatile for various applications .

Biological Activity

Alpha-((4-(Benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid, identified by CAS No. 29706-48-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C23H22N4O3S2

- Molecular Weight : 466.58 g/mol

- Structure : The compound features a benzothiazole ring, an azo group, and a sulfonic acid moiety, which are critical for its biological interactions.

This compound exhibits various biological activities primarily due to its ability to interact with biological macromolecules. The following mechanisms have been identified:

- Antioxidant Activity : The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Cell Proliferation Modulation : Studies indicate that it may influence cell cycle progression and apoptosis in certain cancer cell lines.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological effects of this compound:

- Cancer Cell Lines : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell line used.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC3 (Prostate) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of this compound:

- Animal Models : In a murine model of breast cancer, administration of the compound at a dosage of 50 mg/kg resulted in a significant reduction in tumor size compared to control groups.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant anticancer activity against MCF-7 cells through the activation of apoptotic pathways.

- Case Study on Antioxidant Properties : Another investigation highlighted its role as an effective antioxidant in preventing oxidative damage in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for alpha-((4-(Benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid?

The synthesis typically involves azo coupling between benzothiazole derivatives and toluenesulfonic acid amines. For example, sodium salts of analogous compounds (e.g., sodium m-[[[4-(benzothiazol-2-ylazo)-m-tolyl]ethylamino]methyl]benzenesulphonate) are synthesized via sulfonation and azo-dye reactions under controlled pH conditions . Key steps include:

Q. What analytical techniques are recommended for characterizing this compound?

- Solid-Phase Extraction (SPE): Use HLB cartridges (Waters) for sample purification, preconditioned with methanol and water to minimize matrix interference .

- Spectroscopy: Confirm structural integrity via NMR (¹H/¹³C) and FTIR. Cross-reference mass spectrometry (MS) data with NIST databases to resolve fragmentation ambiguities .

- Chromatography: Employ LC-MS with electrospray ionization (ESI) for detecting trace impurities. Glassware deactivation with 5% dimethyldichlorosilane (DMDCS) prevents analyte adsorption .

Q. What are the primary research applications of this compound?

- Biochemical Tracers: Analogous sulfonic acid derivatives (e.g., Xylene Cyanole FF) are used as tracking dyes in electrophoresis due to their stable anionic properties .

- Environmental Chemistry: Potential use in metal ion detection via chelation, leveraging the benzothiazole azo group’s affinity for transition metals (e.g., Cu²⁺, Fe³⁺) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during characterization?

- Multi-Technique Validation: Discrepancies in mass spectra (e.g., unexpected fragmentation) require cross-validation with NMR and X-ray crystallography. Adjust MS ionization methods (e.g., ESI vs. MALDI) to reduce artifacts .

- pH-Dependent Stability: Monitor degradation products under varying pH (3–10) via LC-UV/MS. Sulfonic acid groups are stable in acidic conditions but may hydrolyze in alkaline media, altering spectral signatures .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

- Exothermic Reactions: Azo coupling is highly exothermic; use stepwise temperature control (0–5°C during diazotization) to prevent side reactions.

- Catalyst Selection: Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) improve regioselectivity and yield (up to 85% in pilot studies) by stabilizing reactive intermediates .

- Byproduct Management: Monitor intermediates via TLC/HPLC. For example, unreacted benzothiazole precursors can be removed using activated charcoal or silica gel chromatography .

Q. How to design experiments assessing stability under various pH conditions?

- Accelerated Stability Studies: Incubate the compound in phosphate/citrate buffers (pH 3–10) at 40°C for 14 days. Analyze degradation kinetics using first-order models.

- Degradation Pathways: Under alkaline conditions (pH > 8), sulfonic acid groups may hydrolyze to sulfonate salts, detectable via ion chromatography (IC) .

- Light Sensitivity: Conduct photostability tests under UV-Vis light (300–800 nm) to evaluate azo bond cleavage, a common degradation route for benzothiazole derivatives .

Methodological Considerations

| Parameter | Optimal Conditions | References |

|---|---|---|

| Synthesis pH | 6.5–7.5 (azo coupling) | |

| Purification | HLB SPE cartridges (methanol/water elution) | |

| Catalysts | [HMIm]BF₄ (5 mol%) | |

| Stability | Stable at pH 3–6, 4°C (dark) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.